molecular formula C32H21BO2 B13104828 (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid

(6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid

Cat. No.: B13104828
M. Wt: 448.3 g/mol
InChI Key: JLABOADCWLPWLX-UHFFFAOYSA-N
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Description

(6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid: is an organic compound with the molecular formula C₃₂H₂₁BO₂ and a molecular weight of 448.32 g/mol . This compound is a member of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The structure of this compound features a boronic acid group attached to a pyrene ring, which is further substituted with a naphthyl-phenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of efficient catalysts and solvents. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.

    Reduction: The compound can be reduced to form boronic acid derivatives with different substituents.

    Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like halogens or alkylating agents are used under conditions such as elevated temperatures or the presence of a catalyst.

Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry:

    Organic Synthesis: (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biology and Medicine:

    Drug Development: The compound is explored for its potential in drug development, particularly in the design of boron-containing drugs that can target specific biological pathways.

    Biological Probes: It is used as a fluorescent probe in biological imaging due to its strong fluorescence properties.

Industry:

Mechanism of Action

The mechanism of action of (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug molecules. The compound can interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, leading to inhibition or modulation of their activity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but with different electronic properties.

    Naphthylboronic Acid: Another boronic acid derivative with a naphthyl group, used in organic synthesis and material science.

    Pyrenylboronic Acid: A compound with a pyrene ring and boronic acid group, used in fluorescence applications.

Uniqueness: (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid is unique due to its combination of a pyrene ring with a naphthyl-phenyl moiety, which imparts distinct electronic and fluorescence properties. This makes it particularly valuable in applications requiring strong fluorescence and specific electronic characteristics .

Properties

Molecular Formula

C32H21BO2

Molecular Weight

448.3 g/mol

IUPAC Name

[6-(4-naphthalen-1-ylphenyl)pyren-1-yl]boronic acid

InChI

InChI=1S/C32H21BO2/c34-33(35)30-19-15-24-13-17-28-27(16-12-23-14-18-29(30)32(24)31(23)28)22-10-8-21(9-11-22)26-7-3-5-20-4-1-2-6-25(20)26/h1-19,34-35H

InChI Key

JLABOADCWLPWLX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C5=CC=C(C=C5)C6=CC=CC7=CC=CC=C76)(O)O

Origin of Product

United States

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